NVS-PAK1-1 is a selective allosteric inhibitor of the p21-activated kinase 1 (PAK1), which plays a crucial role in various cellular processes, including cell growth, survival, and motility. This compound has garnered attention in cancer research due to its potential therapeutic applications in targeting PAK1-related signaling pathways. NVS-PAK1-1 is characterized by its high selectivity for PAK1 over PAK2 and its ability to inhibit PAK1 autophosphorylation effectively.
NVS-PAK1-1 is classified as a chemical probe specifically designed for the study of PAK1 biology. It has been developed through collaborative efforts involving structural genomics initiatives and pharmaceutical research entities. The compound's structure is based on a dibenzodiazepine scaffold, which is relatively uncommon among kinase inhibitors, providing unique binding characteristics to PAK1.
The synthesis of NVS-PAK1-1 involves several steps that typically include the formation of the dibenzodiazepine core followed by functionalization to introduce the necessary substituents that confer selectivity and potency against PAK1. Specific methods may include:
NVS-PAK1-1 has a complex molecular structure represented by the following chemical formula:
The structural analysis indicates that NVS-PAK1-1 binds to a specific allosteric site on PAK1, which is distinct from the ATP-binding pocket. This unique binding mode contributes to its high selectivity for PAK1 over PAK2, as steric hindrance prevents effective binding to PAK2.
NVS-PAK1-1 primarily functions through inhibition of PAK1 autophosphorylation. In vitro assays have demonstrated that it significantly reduces phosphorylation at specific residues (e.g., S144) in a concentration-dependent manner. The compound exhibits:
The mechanism by which NVS-PAK1-1 exerts its effects involves:
NVS-PAK1-1 exhibits several notable physical and chemical properties:
NVS-PAK1-1 has significant applications in scientific research, particularly in oncology:
NVS-PAK1-1 originated from a fragment-based screening campaign that identified dibenzodiazepines as novel allosteric kinase inhibitors. Initial hits 1 and 5 (Table 1) bound to a unique site adjacent to the ATP-binding pocket of PAK1, inducing a DFG-out conformation that occluded ATP binding. This binding mode classified them as Type III allosteric inhibitors, distinct from conventional ATP-competitive compounds [3]. The dibenzodiazepine scaffold was chemically optimized to enhance potency and mitigate off-target liabilities. Early analogues exhibited potent inhibition of GPCRs (e.g., H1 histamine receptor IC₅₀ = 1 nM), which was addressed through strategic modifications:
Table 1: Key Dibenzodiazepine Hit-to-Lead Progression
Compound | PAK1 IC₅₀ (dephospho) | PAK1 IC₅₀ (phospho) | GPCR Liability (H1 IC₅₀) |
---|---|---|---|
Hit 1 | 12 µM | 54 µM | 1 nM |
Compound 5 | 0.9 µM | 9 µM | Not reported |
Compound 11 | 0.3 µM | 1.5 µM | >10 µM |
Compound 2 | 0.03 µM | 0.2 µM | >10 µM |
The exceptional selectivity of NVS-PAK1-1 arose from exploiting subtle structural differences in the allosteric binding pockets of PAK isoforms. Co-crystal structures (PDB: 4ZJJ, 4ZLO) revealed that the inhibitor occupies a cavity beneath the αC-helix, stabilized by:
Table 2: Selectivity Profile of NVS-PAK1-1
Parameter | Value | Assay |
---|---|---|
PAK1 IC₅₀ | 5 nM (dephospho), 6 nM (phospho) | Caliper mobility shift |
PAK2 IC₅₀ | 270 nM (dephospho), 720 nM (phospho) | Caliper mobility shift |
Kinome selectivity (S10 score) | 0.003 at 10 µM | DiscoverX KinomeScan (442 kinases) |
Off-target receptors | >10 µM (H1, M1) | Novartis receptor panel |
NVS-PAK1-1 emerged from a partnership between Novartis Institutes for BioMedical Research and the Structural Genomics Consortium (SGC). This collaboration leveraged:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7